ethyl 7-[2-(difluoromethoxy)phenyl]-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Description
Ethyl 7-[2-(difluoromethoxy)phenyl]-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C16H16F2N4O3 and its molecular weight is 350.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 350.11904671 g/mol and the complexity rating of the compound is 532. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound ethyl 7-[2-(difluoromethoxy)phenyl]-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . These compounds are known to exhibit numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . They are utilized in the treatment of various disorders such as cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in cellular processes. For instance, as a JAK1 and JAK2 inhibitor, it can interfere with the JAK-STAT signaling pathway, which plays a crucial role in the immune response and cell growth . The compound binds to the active site of these enzymes, inhibiting their activity and subsequently disrupting the signaling pathway .
Biochemical Pathways
The compound affects several biochemical pathways due to its interaction with multiple targets. For instance, by inhibiting JAK1 and JAK2, it disrupts the JAK-STAT signaling pathway . This pathway is involved in various cellular processes, including cell growth, differentiation, and immune response. Therefore, its inhibition can lead to changes in these processes, potentially contributing to the compound’s therapeutic effects .
Result of Action
The result of the compound’s action at the molecular and cellular level is the inhibition of its targets, leading to disruption of the associated biochemical pathways . This can result in various effects, such as altered cell growth and immune response, depending on the specific targets and pathways involved . These changes at the cellular level can contribute to the compound’s therapeutic effects in treating various disorders .
Biochemical Analysis
Biochemical Properties
Ethyl 7-[2-(difluoromethoxy)phenyl]-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting potential antitumor activity . Additionally, it interacts with proteins involved in neuroinflammatory pathways, suggesting its role as a neuroprotective agent . The nature of these interactions often involves binding to the active sites of enzymes or proteins, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the NF-kB inflammatory pathway in human microglia cells, thereby reducing the production of pro-inflammatory cytokines . Furthermore, it affects gene expression by upregulating the expression of cell cycle inhibitors and apoptosis markers, leading to cell cycle arrest and apoptosis in cancer cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to the active sites of enzymes involved in cancer cell proliferation, leading to their inhibition and subsequent reduction in cell growth . Additionally, it modulates the expression of genes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Prolonged exposure may lead to gradual degradation, which could impact its efficacy and potency.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits significant therapeutic effects, such as antitumor and neuroprotective activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired therapeutic outcomes without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, this compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic processes can influence the compound’s bioavailability, efficacy, and potential side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for determining the compound’s therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it exerts its effects on cellular processes . Targeting signals and post-translational modifications may direct it to specific compartments or organelles, enhancing its therapeutic potential. For example, its localization in the nucleus allows it to modulate gene expression and influence cell cycle regulation.
Properties
IUPAC Name |
ethyl 7-[2-(difluoromethoxy)phenyl]-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N4O3/c1-3-24-14(23)12-9(2)21-16-19-8-20-22(16)13(12)10-6-4-5-7-11(10)25-15(17)18/h4-8,13,15H,3H2,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTSVOFOAQAMDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NC=NN2C1C3=CC=CC=C3OC(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.